4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNS/c16-12-5-1-10(2-6-12)14-9-19-15(18-14)11-3-7-13(17)8-4-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOMGNRDCUQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Nucleophilic Attack : The electron-rich nitrogen of the thioamide attacks the carbonyl carbon of the α-bromoketone, forming an intermediate.
- Cyclization : Intramolecular cyclization occurs, with the sulfur atom of the thioamide forming a bond with the α-carbon of the ketone.
- Elimination : A molecule of hydrogen bromide (HBr) is eliminated, yielding the thiazole core.
Synthetic Procedure
Starting Materials :
- α-Bromoketone: 2-Bromo-1-(4-bromophenyl)ethan-1-one
- Thioamide: 4-Fluorophenylthioamide
Reaction Conditions :
- Solvent : Ethanol (50 mL per 1 mmol substrate)
- Catalyst : Triethylamine (1.2 equiv)
- Temperature : Reflux (78°C)
- Duration : 3–6 hours
Steps :
- Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv) and 4-fluorophenylthioamide (1.05 equiv) in ethanol.
- Add triethylamine dropwise under nitrogen atmosphere.
- Reflux the mixture until completion (monitored by TLC).
- Cool to room temperature, filter the precipitate, and wash with cold ethanol.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Yield : 65–78% (depending on purity of starting materials).
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Procedure :
- Mix α-bromoketone and thioamide in polyethylene glycol (PEG-400).
- Irradiate at 150 W for 5–10 minutes.
- Isolate the product via filtration.
Advantages :
Green Chemistry Modifications
Solvent-Free Conditions :
- Mechanochemical grinding of reactants with potassium carbonate (K₂CO₃) in a ball mill.
- Reaction time: 2 hours.
- Yield: 70%.
Characterization and Analytical Data
Spectroscopic Properties
Physical Properties
Industrial-Scale Production Considerations
Process Optimization
- Continuous Flow Reactors : Enhance mixing and heat transfer, achieving 90% conversion in 30 minutes.
- Catalyst Recycling : Triethylamine recovery via distillation reduces costs.
Quality Control
- Purity Standards : ≥99% (HPLC, UV detection at 254 nm).
- Impurity Profiling : Monitor residual solvents (ethanol <500 ppm).
Challenges and Mitigation Strategies
Common Side Reactions
- Over-Oxidation : Thiazole sulfoxide formation under prolonged heating.
- Solution : Use inert atmosphere (N₂/Ar).
- By-Product Formation : Dimerization of α-bromoketone.
- Solution : Maintain stoichiometric excess of thioamide (1.05 equiv).
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical profiles of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Halogen Effects : Replacement of bromine with chlorine (e.g., 4-Cl/4-F derivative) reduces molecular weight and slightly lowers melting points but enhances antifungal potency (MIC = 1.95 µg/mL vs. C. albicans) . Bromine’s larger atomic radius may hinder target binding compared to chlorine.
- Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃/4-F) increase solubility but reduce anticandidal activity (MIC = 250 µg/mL vs. C. utilis) .
- Bulkier Substituents : Pyrazole or hydrazine moieties at position 2 improve anticancer activity (IC₅₀ = 125 µg/mL) but reduce synthetic yields (45–51%) due to steric challenges .
ADME and Toxicity
- Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, while bromine may increase hepatotoxicity risks due to slower elimination .
- In silico predictions (SwissADME) suggest moderate bioavailability (F = 65%) and high plasma protein binding (>90%) for the target compound, similar to its chloro analogue .
Biological Activity
4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by the presence of both bromine and fluorine substituents on phenyl groups attached to a thiazole ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a five-membered thiazole ring containing sulfur and nitrogen atoms, with the following structural formula:
The presence of bromine and fluorine enhances the electronic properties of the molecule, potentially influencing its reactivity and biological activity.
Antimicrobial Properties
Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates effectiveness against various bacterial and fungal strains. Notably, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 100–400 μg/mL against Gram-positive and Gram-negative bacteria, which is lower compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
| Compound | Target Microorganism | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|---|
| 4-(4-BrPh)-2-(4-FPh)-thiazole | E. faecalis | 100 | 25 |
| 4-(4-BrPh)-2-(4-FPh)-thiazole | C. albicans | 50 | 50 |
| 4-(4-BrPh)-2-(4-FPh)-thiazole | A. niger | 4.01–4.23 | Not specified |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against liver carcinoma cells (HEPG2), with IC50 values indicating significant cell viability reduction . Structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-BrPh)-2-(4-FPh)-thiazole | HEPG2 | Not specified |
| Other Thiazoles | HEPG2 | Varies based on substituent |
The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with molecular targets such as enzymes or receptors. The electrophilic nature of the bromine and fluorine substituents may enhance binding affinity and specificity towards biological targets .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, compounds were tested against E. coli, Salmonella typhi, B. subtilis, and S. aureus using the agar well diffusion method. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard treatments .
- Antitumor Activity : A series of thiazoles were tested for their cytotoxicity against different cancer cell lines, revealing trends in activity based on structural modifications. The findings highlighted the importance of substituent positioning in enhancing biological efficacy .
Q & A
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Workflow :
Derivative synthesis : Introduce substituents (e.g., NO₂, OMe) at para/meta positions .
In vitro screening : Test against target enzymes (e.g., COX-2, EGFR) with dose-dependent assays .
QSAR modeling : Use MOE or Schrodinger to correlate logP, polar surface area, and bioactivity .
Tables for Key Data
Q. Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound ID | Space Group | Bond Length (C-Br, Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| I | P 1 | 1.901 | 12.3 (Br-Ph/Thiazole) | |
| II | C2/c | 1.893 | 18.7 |
Q. Table 2: Optimized Reaction Conditions for Thiazole Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | Ethanol | Balances polarity and cost |
| Catalyst (AcOH) | 5 mol% | Reduces byproducts |
| Reaction Time | 12–18 hrs | >90% conversion |
Q. Table 3: Key Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.02 (s, 1H, thiazole-H) | Confirms core structure |
| ¹³C NMR | δ 167.5 (C-2) | Thiazole C-S bond |
| FT-IR | 1245 cm⁻¹ (C-F) | Fluorophenyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
